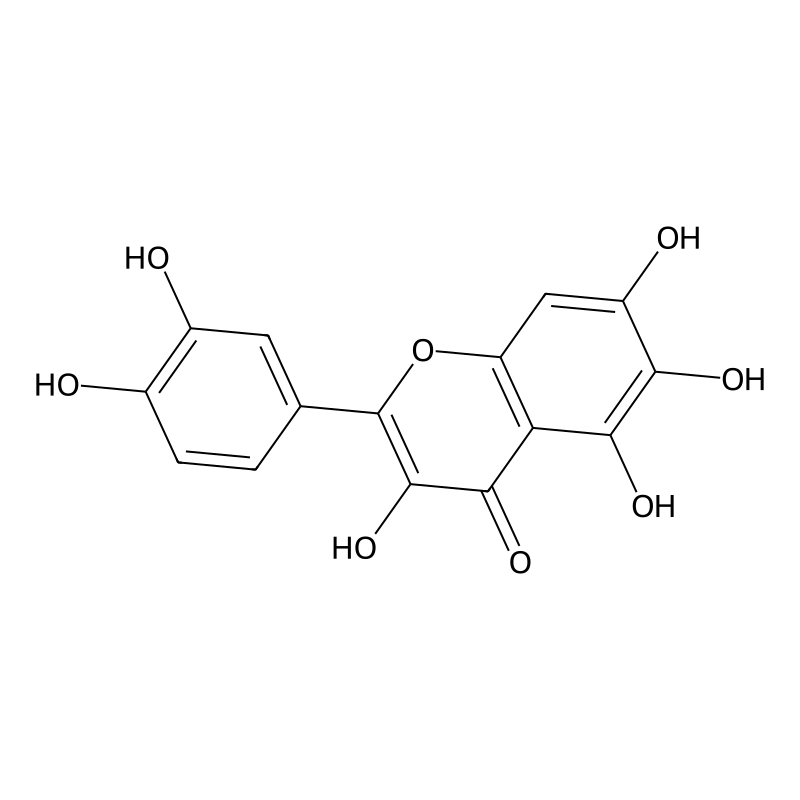Quercetagetin

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
Synonyms
Canonical SMILES
Quercetagetin, scientifically known as 3,3′,4′,5,6,7-hexahydroxyflavone, is a flavonol compound characterized by its unique structure featuring six hydroxyl groups. It is primarily isolated from various plants, including marigold (Tagetes erecta) and immature citrus peel (Citrus unshiu). This compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, antibacterial, and antifungal properties . Quercetagetin's structure allows it to engage in various chemical interactions, enhancing its potential therapeutic applications.
The mechanism of action of quercetagetin is still being explored, but several potential pathways are under investigation:
- Antioxidant Activity: Quercetagetin's structure suggests its ability to scavenge free radicals, potentially protecting cells from oxidative damage [].
- Enzyme Inhibition: Quercetagetin might inhibit specific enzymes involved in inflammation and cancer cell proliferation, such as PIM1 kinase [, ].
- Cellular Signaling: Quercetagetin may interact with cellular signaling pathways, influencing gene expression and cell function [].
- Toxicity: Quercetagetin is generally considered safe for consumption in amounts typically found in food. However, high doses might cause side effects like nausea and diarrhea [].
- Flammability: Limited data available, but the presence of a phenolic structure suggests potential flammability.
- Reactivity: Quercetagetin might react with strong oxidizing agents.
- Tyrosinase Inhibition: Quercetagetin has been shown to inhibit tyrosinase activity with an IC50 value of 0.19 mM. This inhibition is reversible and mixed-type, suggesting that quercetagetin can bind to both the enzyme and the substrate complex .
- Copper Chelation: The compound exhibits copper-chelating activity, which alters its UV spectral characteristics when mixed with copper sulfate. This interaction indicates potential applications in metal ion detoxification .
- Antioxidant Activity: Quercetagetin effectively scavenges free radicals such as DPPH and ABTS, demonstrating its capability to reduce oxidative stress in biological systems .
Quercetagetin displays a wide array of biological activities:
- Antioxidant Effects: It enhances antioxidant enzymatic activities through the Nrf2/ARE signaling pathway in various tissues .
- Anti-inflammatory Properties: Studies indicate that quercetagetin significantly reduces the expression of inflammatory markers such as TARC and MDC in keratinocytes stimulated by pro-inflammatory cytokines .
- Antimicrobial Activity: The compound shows notable antibacterial and antifungal effects against various pathogens .
Several methods have been developed for synthesizing quercetagetin:
- Natural Extraction: Quercetagetin can be extracted from plant sources like marigold and citrus peels using solvents such as methanol or ethanol.
- Chemical Synthesis: A concise synthetic route has been reported involving the use of flavonoid precursors through reactions such as condensation and hydroxylation. This method allows for scalability and efficiency in producing quercetagetin .
Quercetagetin has diverse applications across various fields:
- Pharmaceuticals: Due to its antioxidant and anti-inflammatory properties, quercetagetin is investigated for potential use in treating conditions like skin disorders and chronic inflammation.
- Food Industry: Its antioxidant capabilities make it a candidate for natural preservatives in food products.
- Cosmetics: Quercetagetin is utilized in skincare formulations for its skin-protective effects against UV damage and oxidative stress.
Interaction studies reveal that quercetagetin binds effectively to tyrosinase, altering its conformation and reducing its enzymatic activity. Molecular docking studies show that quercetagetin interacts with specific amino acids within the active site of tyrosinase, forming hydrogen bonds and hydrophobic interactions that contribute to its inhibitory effects . These interactions are critical for understanding its mechanism of action in biological systems.
Quercetagetin shares structural similarities with other flavonoids but stands out due to its unique hydroxylation pattern. Here are some similar compounds:
| Compound | Structure | Unique Features |
|---|---|---|
| Quercetin | 3,3′,4′,5,7-pentahydroxyflavone | Lacks hydroxyl groups at positions 6 and 4' |
| Kaempferol | 3,4′,5,7-tetrahydroxyflavone | Fewer hydroxyl groups compared to quercetagetin |
| Myricetin | 3,3′,4′,5,5′,7-pentahydroxyflavone | Contains an additional hydroxyl group at position 5' |
Quercetagetin's distinctive hexahydroxy structure contributes to its enhanced biological activities compared to these similar compounds.
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
MeSH Pharmacological Classification
Other CAS
Wikipedia
3-Methoxy-4-hydroxyhippuric_acid








